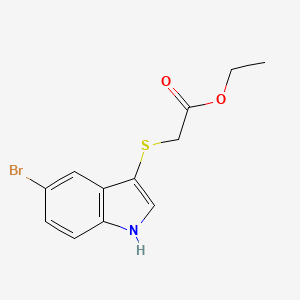
3,5-Difluoro-4-((3-methylbutan-2-yl)amino)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-((3-methylbutan-2-yl)amino)benzonitrile is an organic compound with the molecular formula C12H14F2N2. This compound is characterized by the presence of two fluorine atoms, a benzonitrile group, and an amino group substituted with a 3-methylbutan-2-yl chain. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-((3-methylbutan-2-yl)amino)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluorobenzonitrile and 3-methylbutan-2-amine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Catalysts: A base such as triethylamine is often used to facilitate the reaction.
Procedure: The 3,5-difluorobenzonitrile is reacted with 3-methylbutan-2-amine in the presence of the base and solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, and advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-4-((3-methylbutan-2-yl)amino)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary amines.
Coupling Reactions: The benzonitrile group can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Products with various functional groups replacing the fluorine atoms.
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Coupling: Complex aromatic compounds.
Applications De Recherche Scientifique
3,5-Difluoro-4-((3-methylbutan-2-yl)amino)benzonitrile is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4-((3-methylbutan-2-yl)amino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorine atoms and the amino group play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluorobenzonitrile: Lacks the amino group and the 3-methylbutan-2-yl chain.
4-Aminobenzonitrile: Contains an amino group but lacks the fluorine atoms and the 3-methylbutan-2-yl chain.
3,5-Difluoro-4-formylbenzonitrile: Contains a formyl group instead of the amino group.
Uniqueness
3,5-Difluoro-4-((3-methylbutan-2-yl)amino)benzonitrile is unique due to the presence of both fluorine atoms and the 3-methylbutan-2-yl-substituted amino group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H14F2N2 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
3,5-difluoro-4-(3-methylbutan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C12H14F2N2/c1-7(2)8(3)16-12-10(13)4-9(6-15)5-11(12)14/h4-5,7-8,16H,1-3H3 |
Clé InChI |
XSJXGBRQLSPBRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)NC1=C(C=C(C=C1F)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol](/img/structure/B14908127.png)





![(3aR,4R,4aR,7aS,8R,8aR)-6-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14908167.png)


